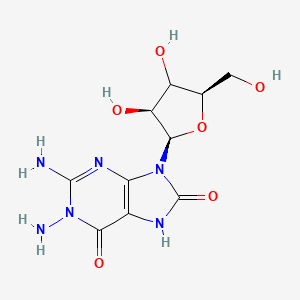
Mao-A/5-HT2AR-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mao-A/5-HT2AR-IN-1 is a potent dual inhibitor of monoamine oxidase A and serotonin 2A receptor. It has shown significant potential as an antidepressant agent due to its ability to inhibit both targets with high efficacy. The compound has been studied for its neurocytoprotective effects and its ability to ameliorate depression-like behaviors in animal models .
Preparation Methods
The synthesis of Mao-A/5-HT2AR-IN-1 involves the hybridization of arylpiperazine scaffolds and 5-oxygen-substituted oxoisoaporphines through suitable linkers. This process maintains the original pharmacophore binding while enhancing the dual-target inhibitory activity . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve scaling up these synthetic routes while ensuring the purity and safety of the final product .
Chemical Reactions Analysis
Mao-A/5-HT2AR-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its inhibitory activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its pharmacological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mao-A/5-HT2AR-IN-1 has several scientific research applications:
Chemistry: The compound is used in studies exploring dual-target inhibitors and their potential therapeutic benefits.
Biology: It is studied for its neurocytoprotective effects and its ability to modulate neurotransmitter levels.
Medicine: this compound is a potential candidate for the development of new antidepressant drugs. .
Mechanism of Action
Mao-A/5-HT2AR-IN-1 exerts its effects by occupying the active cavities of monoamine oxidase A and serotonin 2A receptor through multiple hydrogen bonding forces and π–π stacking interactions. This dual inhibition synergistically promotes interstitial serotonin levels, leading to enhanced antidepressant effects. The compound also repairs damage to hippocampal neuronal cells and reduces the expression of serotonin 2A receptor in brain tissue .
Comparison with Similar Compounds
Mao-A/5-HT2AR-IN-1 is unique due to its dual inhibitory activity against both monoamine oxidase A and serotonin 2A receptor. Similar compounds include:
Mao-A/5-HT2AR-IN-2: Another dual inhibitor with slightly different structural modifications.
Mao-A/5-HT2AR-IN-3: A compound with similar inhibitory activity but different pharmacokinetic properties.
Mao-A/5-HT2AR-IN-4: A dual inhibitor with enhanced neurocytoprotective effects.
These compounds share the dual-target inhibitory mechanism but differ in their specific chemical structures and pharmacological profiles .
Properties
Molecular Formula |
C30H28FN3O2 |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
11-[4-[4-(2-fluorophenyl)piperazin-1-yl]butoxy]-16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one |
InChI |
InChI=1S/C30H28FN3O2/c31-26-9-3-4-10-27(26)34-16-14-33(15-17-34)13-5-6-18-36-22-19-21-11-12-32-29-23-7-1-2-8-24(23)30(35)25(20-22)28(21)29/h1-4,7-12,19-20H,5-6,13-18H2 |
InChI Key |
GWRCLKVKZRBZJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C4C(=C2)C=CN=C4C5=CC=CC=C5C3=O)C6=CC=CC=C6F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(3R)-1-(4-pentan-3-ylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12409083.png)
![9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409088.png)

![2,11,20,29,37,38,39,40-Octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,6,7,8-tetrasulfonic acid](/img/structure/B12409106.png)
![6-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12409109.png)





